
Bicyclic nona-gugyly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclic nona-gugyly is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This molecule is composed of two fused rings, which gives it unique properties that make it useful in different areas of research. In
Wissenschaftliche Forschungsanwendungen
Bicyclic nona-gugyly has several scientific research applications. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have potential as a drug scaffold, which means it can be used as a structural template for the development of new drugs. Additionally, bicyclic nona-gugyly has been used in the development of new materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of bicyclic nona-gugyly is not fully understood. However, it is believed that this molecule interacts with specific receptors in cells, which leads to changes in cellular signaling pathways. These changes can result in a variety of biological effects, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Bicyclic nona-gugyly has been shown to have several biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the growth of cancer cells and induce apoptosis. Additionally, bicyclic nona-gugyly has been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using bicyclic nona-gugyly in lab experiments is its unique chemical structure. This molecule has two fused rings, which gives it unique properties that make it useful in different areas of research. Additionally, bicyclic nona-gugyly is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to using this molecule in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on bicyclic nona-gugyly. One area of research that has received a lot of attention is the development of new drugs based on this molecule. Researchers are exploring the potential of bicyclic nona-gugyly as a scaffold for the development of new cancer drugs, anti-inflammatory drugs, and immunomodulatory drugs. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to a better understanding of its biological effects. Finally, researchers are exploring the potential of bicyclic nona-gugyly in the development of new materials, such as polymers and liquid crystals.
Synthesemethoden
The synthesis of bicyclic nona-gugyly is a complex process that involves several steps. The most common method used to synthesize this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The resulting cyclohexene ring is then reacted with a second dienophile to form the bicyclic nona-gugyly molecule.
Eigenschaften
CAS-Nummer |
106372-74-1 |
|---|---|
Produktname |
Bicyclic nona-gugyly |
Molekularformel |
C39H62N10O10 |
Molekulargewicht |
831 g/mol |
IUPAC-Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[2-[[2-[(5S)-1-[(2S)-2-[[(2S)-2-amino-6-(2-aminoethylamino)hexanoyl]amino]-4-methylpentanoyl]-5-formyl-2H-pyrrol-5-yl]-2-oxoethyl]carbamoyl]pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O10/c1-24(2)19-28(47-35(56)27(11-12-33(53)54)45-32(52)21-41)37(58)48-17-7-10-30(48)36(57)44-22-31(51)39(23-50)13-8-18-49(39)38(59)29(20-25(3)4)46-34(55)26(42)9-5-6-15-43-16-14-40/h7-8,10,13,17,23-29,43H,5-6,9,11-12,14-16,18-22,40-42H2,1-4H3,(H,44,57)(H,45,52)(H,46,55)(H,47,56)(H,53,54)/t26-,27-,28-,29-,39-/m0/s1 |
InChI-Schlüssel |
GVAIGECYQGPQCB-KENYIHBBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CC=C[C@]1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)NC(=O)[C@H](CCCCNCCN)N |
SMILES |
CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N |
Synonyme |
icyclic nona-GUGYLY cyclo(Glu-Leu-Pro-Gly-Lys-Leu-Pro-Gly)cyclo(1gamma - 5epsilon)Gly cyclo(glutamyl-leucyl-prolyl-glycyl-lysyl-leucyl-prolyl-glycyl)cyclo(1-gamma-5-epsilon)glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




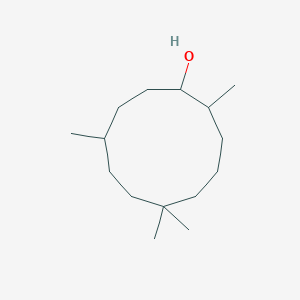
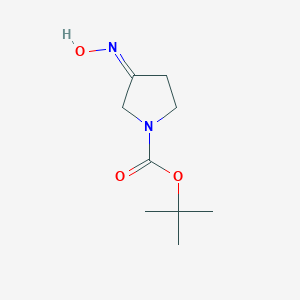
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
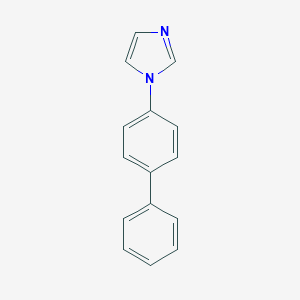
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
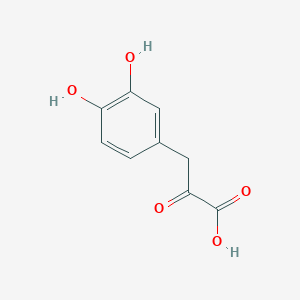
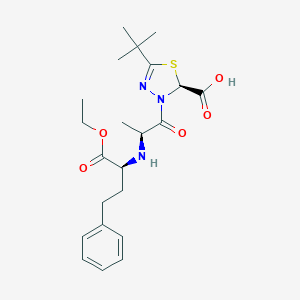

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)